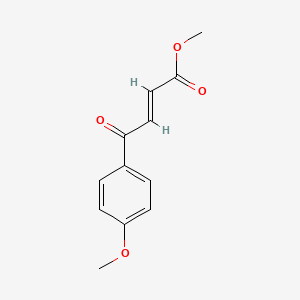
octahydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C9H18ClN It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-inden-1-amine hydrochloride typically involves the hydrogenation of indanone derivatives followed by amination and subsequent formation of the hydrochloride salt. One common method involves the reduction of 1-indanone using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield octahydro-1H-inden-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to form octahydro-1H-inden-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form saturated amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: N-alkylated amines
Scientific Research Applications
Octahydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of octahydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Octahydro-1H-inden-5-amine: Another derivative of indane with a different position of the amine group.
Indan-1-amine: A non-hydrogenated derivative with similar structural features but lacking the saturated ring system.
Uniqueness: Octahydro-1H-inden-1-amine hydrochloride is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties. This saturation enhances its stability and alters its reactivity compared to partially hydrogenated or non-hydrogenated derivatives.
Properties
CAS No. |
2095410-38-9 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



